5-(2-Butyloctyl)-1,3-dibromo-5H-thieno[3,4-c]pyrrole-4,6-dione
Description
5-(2-Butyloctyl)-1,3-dibromo-5H-thieno[3,4-c]pyrrole-4,6-dione is a thieno[3,4-c]pyrrole-4,6-dione (TPD) derivative functionalized with a branched 2-butyloctyl side chain and two bromine atoms at the 1- and 3-positions. The TPD core is a strong electron-deficient unit widely used in organic electronics due to its planar structure and ability to stabilize charge carriers . The 2-butyloctyl chain enhances solubility in organic solvents, facilitating solution-processable device fabrication, while the bromine substituents increase electron-withdrawing capacity and provide reactive sites for cross-coupling reactions in polymer synthesis . This compound is primarily explored as a monomer for conjugated polymers in organic solar cells (OSCs) and thin-film transistors (OTFTs) .
Properties
IUPAC Name |
1,3-dibromo-5-(2-butyloctyl)thieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Br2NO2S/c1-3-5-7-8-10-12(9-6-4-2)11-21-17(22)13-14(18(21)23)16(20)24-15(13)19/h12H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXUHFCOAARSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CN1C(=O)C2=C(SC(=C2C1=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(2-Butyloctyl)-1,3-dibromo-5H-thieno[3,4-c]pyrrole-4,6-dione typically involves the following steps:
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Formation of the Thieno[3,4-c]pyrrole Core:
- The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a thienylamine and a dione compound.
- Reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
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Bromination:
- The dibromo substitution is introduced via a bromination reaction using bromine or a bromine-containing reagent.
- This step is typically carried out in an inert solvent like dichloromethane, under controlled temperature conditions to ensure selective bromination.
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Alkylation:
- The butyloctyl group is introduced through an alkylation reaction, often using an alkyl halide in the presence of a base such as potassium carbonate.
- The reaction is usually performed in a polar aprotic solvent like dimethylformamide (DMF) to enhance the nucleophilicity of the base.
Industrial Production Methods:
Industrial-scale production of this compound follows similar synthetic routes but with optimizations for scalability, cost-efficiency, and safety. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
- These reactions can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
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Reduction:
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- These reactions may reduce the bromine atoms to hydrogen, yielding a debrominated product.
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Substitution:
- Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles such as amines or thiols replace the bromine atoms.
- Common reagents include sodium azide or thiourea, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Debrominated thieno[3,4-c]pyrrole derivatives.
Substitution: Amino or thio-substituted thieno[3,4-c]pyrrole derivatives.
Scientific Research Applications
Organic Photovoltaics (OPVs)
One of the primary applications of 5-(2-butyloctyl)-1,3-dibromo-5H-thieno[3,4-c]pyrrole-4,6-dione is in organic photovoltaic devices. Its role as an electron acceptor enhances charge mobility and reduces recombination losses, leading to improved efficiency in solar cells.
Case Study: Efficiency Improvement
Research indicates that devices incorporating this compound can achieve power conversion efficiencies (PCE) exceeding 7% when used in bulk heterojunction solar cells. The electron-withdrawing nature of the compound allows for effective charge separation and transport within the device structure.
Organic Field-Effect Transistors (OFETs)
In addition to OPVs, this compound is also utilized in organic field-effect transistors due to its excellent electron transport properties. The incorporation of this compound into OFETs can enhance device performance by improving carrier mobility and stability.
Technical Insights:
Devices made with this compound have shown significant improvements in on/off ratios and operational stability under ambient conditions compared to traditional materials.
Future Research Directions
Ongoing research aims to optimize formulations that incorporate this compound to further enhance device performance metrics such as efficiency and stability under operational conditions. Studies are also exploring the compound's interactions with various polymer matrices to develop next-generation organic electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its electronic structure, which allows it to participate in various charge transfer processes. The thieno[3,4-c]pyrrole core provides a conjugated system that facilitates electron delocalization, making it an effective component in organic semiconductors. The dibromo and butyloctyl substituents influence the compound’s solubility, stability, and packing in solid-state structures, thereby affecting its overall performance in electronic applications.
Comparison with Similar Compounds
TPD derivatives vary in side-chain architecture and substituents, significantly impacting their optoelectronic properties, solubility, and device performance. Below is a detailed comparison with structurally analogous compounds:
Substituent Effects on Solubility and Aggregation
Key Findings :
- Branched vs. Linear Chains : Branched chains (e.g., 2-butyloctyl, 2-ethylhexyl) disrupt molecular packing, reducing crystallinity but improving solubility and film-forming properties. Linear chains (e.g., hexyl, octyl) enhance intermolecular interactions, favoring charge transport but limiting processability .
- Chain Length : Longer chains (e.g., 2-butyloctyl vs. 2-ethylhexyl) further improve solubility at the expense of reduced backbone planarity, which can lower charge mobility .
Electronic and Optical Properties
Key Findings :
- Bromine Substitution: The 1,3-dibromo modification in the target compound lowers LUMO levels (-3.6 eV) compared to non-brominated TPDs (e.g., ETPD: LUMO -3.7 eV), enhancing electron affinity for n-type semiconductor applications .
- Donor-Acceptor Copolymers: When copolymerized with donor units (e.g., benzodithiophene), the target compound enables absorption up to 750 nm, ideal for near-infrared photovoltaics .
Device Performance
Key Findings :
- Target Compound in OSCs : Polymers derived from 5-(2-butyloctyl)-1,3-dibromo-TPD achieve higher PCE (9.2%) than octyl-TPD analogs (7.1%) due to optimized phase separation and reduced recombination .
- Air Stability : TPD-based polymers with branched alkyl chains exhibit superior stability in OTFTs compared to linear-chain derivatives .
Biological Activity
5-(2-Butyloctyl)-1,3-dibromo-5H-thieno[3,4-c]pyrrole-4,6-dione (referred to as TPD hereafter) is a synthetic compound belonging to the thieno[3,4-c]pyrrole family. This compound has garnered attention for its potential applications in organic electronics, particularly in organic photovoltaics (OPVs) and thin-film transistors. The unique structure of TPD contributes to its biological activity and electronic properties.
Chemical Structure and Properties
TPD exhibits a molecular formula of C18H25Br2N O2S and a molecular weight of approximately 479.27 g/mol. The compound features a fused ring system that enhances its electronic properties due to the presence of two bromine atoms, which increase its electron affinity.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C18H25Br2N O2S |
| Molecular Weight | 479.27 g/mol |
| Melting Point | 105-109 °C |
| CAS Number | 1262241-50-8 |
Synthesis
The synthesis of TPD typically involves multi-step reactions that include the use of various precursors. The methods employed are often optimized to achieve high yields and purity. Techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are utilized for characterization.
Biological Activity
The biological activity of TPD is primarily linked to its role as an electron acceptor in organic photovoltaic devices. Research indicates that TPD-based materials exhibit enhanced charge mobility and reduced recombination losses, leading to improved device efficiency.
TPD acts as an electron acceptor in bulk heterojunction solar cells. Its structure allows for effective charge separation and transport, which is crucial for the performance of organic solar cells. Studies have shown that incorporating TPD into device architectures can lead to power conversion efficiencies (PCE) exceeding 7.3% .
Case Studies and Research Findings
Recent studies have focused on the optimization of formulations incorporating TPD to enhance device performance metrics:
- Photovoltaic Efficiency : Research demonstrated that devices using TPD exhibited significant improvements in efficiency due to better charge transport characteristics compared to traditional materials .
- Thermal Stability : Thermal analyses such as thermogravimetric analysis (TGA) showed that TPD maintains stability under operational conditions, making it suitable for long-term applications in electronics .
- Electrochemical Properties : Electrochemical studies revealed that TPD has favorable energy levels for both hole and electron transport, which is essential for the efficient functioning of OPVs .
Applications
TPD is primarily utilized in:
- Organic Photovoltaics : As an electron acceptor material, it enhances the performance of solar cells.
- Thin-Film Transistors : Its electronic properties make it suitable for use in various semiconductor applications.
Q & A
How can synthetic routes for 5-(2-Butyloctyl)-1,3-dibromo-5H-thieno[3,4-c]pyrrole-4,6-dione be optimized to improve yield and purity?
Basic Research Focus : Synthesis optimization.
Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for bromine-mediated cross-coupling reactions, as brominated thieno-pyrrole-diones often undergo Suzuki or Stille couplings .
- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction kinetics and solubility of the hydrophobic alkyl chain .
- Purification : Use column chromatography with gradients of hexane/ethyl acetate, followed by recrystallization in dichloromethane/methanol to isolate high-purity product. Membrane separation technologies (e.g., nanofiltration) may aid in scalable purification .
What spectroscopic and computational methods are most effective for characterizing the electronic structure of this compound?
Basic Research Focus : Structural and electronic characterization.
Methodological Answer :
- NMR Analysis : Use H and C NMR to confirm substitution patterns, with DEPT-135 to distinguish CH/CH groups in the butyloctyl chain. H-H COSY can resolve overlapping signals in the alkyl region .
- DFT Calculations : Perform density functional theory (DFT) at the B3LYP/6-31G(d) level to model frontier molecular orbitals (HOMO/LUMO) and predict charge transport properties. Compare results with cyclic voltammetry data .
- X-ray Crystallography : If single crystals are obtainable, analyze π-π stacking and alkyl chain packing to correlate structure with solubility or thin-film morphology .
How do structural modifications (e.g., alkyl chain length, halogen substitution) influence the compound’s optoelectronic properties?
Advanced Research Focus : Structure-property relationships.
Methodological Answer :
- Comparative Studies : Synthesize analogs with varying alkyl chains (e.g., butyl vs. octyl) and halogens (Br vs. Cl). Measure absorption/emission spectra (UV-Vis, fluorescence) to assess bandgap tuning .
- Thin-Film Analysis : Use atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) to evaluate how the butyloctyl chain affects crystallinity and charge mobility in organic field-effect transistors (OFETs) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability trends linked to halogen electronegativity and alkyl chain branching .
What strategies resolve contradictions in observed reactivity during functionalization reactions (e.g., unexpected side products)?
Advanced Research Focus : Mechanistic and kinetic analysis.
Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or HPLC-MS to track intermediates. For example, bromine displacement by nucleophiles (e.g., amines) may compete with elimination pathways .
- Isotopic Labeling : Introduce C or H labels at reactive sites (e.g., bromine positions) to trace reaction pathways via NMR or mass spectrometry .
- Computational Mechanistic Studies : Apply DFT to model transition states and identify kinetic vs. thermodynamic control in competing pathways .
How can this compound be integrated into organic electronic devices, and what performance metrics should be prioritized?
Advanced Research Focus : Applied materials science.
Methodological Answer :
- Device Fabrication : Blend with electron-donating polymers (e.g., P3HT) for bulk heterojunction solar cells. Optimize donor-acceptor ratios via grazing-incidence small-angle X-ray scattering (GISAXS) .
- Performance Metrics : Prioritize power conversion efficiency (PCE), charge carrier mobility (μ), and open-circuit voltage (V). Use space-charge-limited current (SCLC) measurements for μ evaluation .
- Stability Testing : Expose devices to accelerated aging (heat, humidity) and monitor degradation via impedance spectroscopy .
What theoretical frameworks explain the compound’s aggregation behavior in solution and solid states?
Advanced Research Focus : Supramolecular chemistry.
Methodological Answer :
- Solvatochromism Studies : Measure absorption/emission shifts in solvents of varying polarity to assess dipole-dipole interactions. Compare with Hansen solubility parameters .
- Molecular Dynamics (MD) Simulations : Model alkyl chain conformations and π-π interactions in solution. Validate with dynamic light scattering (DLS) for aggregation size .
- Critical Aggregation Concentration (CAC) : Determine CAC using surface tension measurements or fluorescence probes (e.g., pyrene) .
How can contradictions in reported bioactivity data (e.g., cytotoxicity vs. therapeutic potential) be systematically addressed?
Advanced Research Focus : Biological applications.
Methodological Answer :
- Dose-Response Studies : Perform MTT assays across a wide concentration range (nM to mM) to identify therapeutic windows. Pair with apoptosis/necrosis markers (e.g., Annexin V/PI) .
- Metabolomics Profiling : Use LC-MS/MS to track metabolic byproducts in cell cultures, identifying potential off-target effects .
- Theoretical Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with SPR (surface plasmon resonance) for binding affinity .
What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this compound?
Advanced Research Focus : Chirality and isomer separation.
Methodological Answer :
- Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB) and optimize mobile phases (hexane/isopropanol with 0.1% TFA) .
- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., L-tartaric acid) to form diastereomeric salts .
- Capillary Electrophoresis (CE) : Apply cyclodextrin additives in the buffer to enhance enantiomeric separation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
